Decyl diphenyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

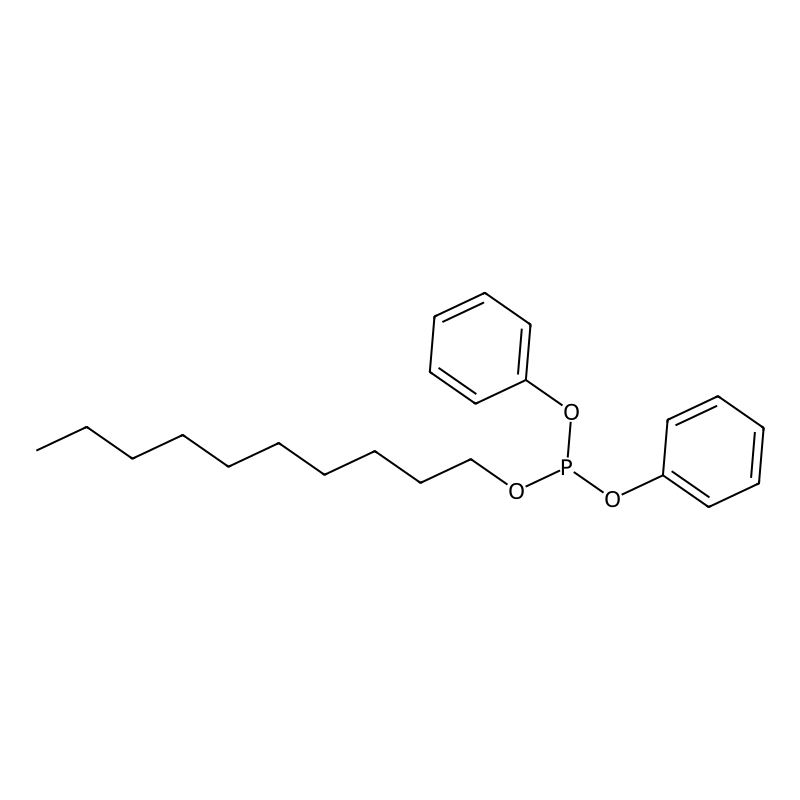

Canonical SMILES

Decyl diphenyl phosphite is an organophosphorus compound characterized by the chemical formula . It is a member of the diphenyl phosphite family, which are known for their utility as stabilizers and additives in various industrial applications. This compound appears as a colorless liquid, exhibiting a viscous texture. The molecular structure features a phosphorus atom bonded to two phenyl groups and one decyl group, contributing to its unique properties and applications.

Decyl diphenyl phosphite is primarily used in:

- Polymer Stabilization: It serves as a thermal stabilizer in polyvinyl chloride (PVC) and other polymers, helping to improve their resistance to degradation during processing and use.

- Additive in Lubricants: Its properties make it suitable for use as an additive in lubricants, enhancing oxidative stability.

- Agricultural Chemicals: It may be utilized as an intermediate in the synthesis of agricultural chemicals, although specific applications are less documented compared to other similar compounds.

Decyl diphenyl phosphite can be synthesized through several methods:

- Direct Phosphorylation: This involves the reaction of phosphorus trichloride with decanol and phenol. The general procedure includes:

- Mixing phosphorus trichloride with phenol.

- Adding decanol to the mixture.

- Heating under reflux conditions to facilitate the reaction.

- Purifying the resulting product through distillation or crystallization.

- Transesterification: Another method involves the transesterification of existing diphenyl phosphite with decanol. This approach allows for more control over the final product's properties.

These synthesis methods allow for variations in the alkyl chain length, which can influence the compound's physical and chemical properties.

Studies on the interactions of decyl diphenyl phosphite with various substances have indicated that it can effectively scavenge harmful species such as hydrofluoric acid (HF) and lithium fluoride (LiF) when used as an additive in electrolytes. This property is particularly valuable in battery technologies where such contaminants can adversely affect performance . The reactivity of this compound under different conditions further emphasizes its potential utility in various chemical processes.

Similar Compounds: Comparison

Decyl diphenyl phosphite shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Diphenyl Phosphite | Contains two phenyl groups | Widely used as a stabilizer; less hydrophobic than decyl variant |

| Tri-decyl Phosphite | Three decyl groups | Higher hydrophobicity; used primarily in lubricants |

| Phenol-free Phosphites | Variants without phenolic components | Developed for specific applications like PVC without phenol-related issues |

| Octadecyl Diphenyl Phosphite | Similar structure but with an octadecyl group | Increased molecular weight leads to different physical properties |

Decyl diphenyl phosphite is unique due to its combination of a longer alkyl chain (decyl) with two phenolic components, which enhances its solubility and stability compared to other variants.

Decyl diphenyl phosphite is systematically named decyl diphenyl phosphite, reflecting its structural components: a decyl group (C₁₀H₂₁-) and two phenyl groups (C₆H₅-) attached to a central phosphorus atom. This nomenclature adheres to IUPAC conventions for organophosphorus compounds.

CAS Registry Number: 3287-06-7.

Deprecated CAS Numbers: 28929-89-7 and 52682-98-1.

Synonyms:

Molecular Formula and Structural Isomerism

Structural Composition:

The molecule comprises a phosphorus atom bonded to three oxygen-containing groups:

- Decyl group: A linear C₁₀H₂₁- chain.

- Two phenyl groups: Aromatic C₆H₅- moieties.

- Oxygen bridge: Linking the phosphorus to the decyl group.

Structural Isomerism:

Decyl diphenyl phosphite does not exhibit structural isomerism due to its fixed molecular formula and lack of alternative bonding arrangements. The decyl group’s linear structure and symmetric phenyl attachments preclude chain or positional isomerism.

Historical Evolution of Phosphite Ester Terminology

The term “phosphite ester” originates from the compound’s ester-like structure, where phosphorus is bonded to three oxygen-containing organic groups. Early nomenclature (19th–20th centuries) often used non-systematic names like “diphenyl decyl phosphite,” reflecting empirical observations rather than structural clarity.

Key Developments:

| Period | Terminology Shift | Basis for Change |

|---|---|---|

| Pre-1950s | Empirical names (e.g., “diphenyl decyl phosphite”) | Limited understanding of molecular structure |

| Post-1950s | Adoption of IUPAC nomenclature | Standardization of phosphorus chemistry |

| 2000s–Present | Precise CAS indexing (3287-06-7) | Regulatory and industrial standardization. |

Transesterification Reaction Engineering

3.1.1. Catalytic Systems for Ester Exchange

Early manufacturing of decyl diphenyl phosphite relied on sodium methanolate‐promoted transesterification of triphenyl phosphite with decyl alcohol, but this base generates methanol-derived impurities and raises the acid number of the product [1] [2].

Recent routes focus on three catalyst classes:

| Entry | Catalyst (full name) | Typical loading (mol %) | Reaction temperature (°C) | Isolated yield of decyl diphenyl phosphite (%) | Phenol in filtrate (ppm) | Notes | Sources |

|---|---|---|---|---|---|---|---|

| 1 | Sodium methanolate | 0.3 | 110–150 | 88–92 | 2 400 | Fast initiation; forms anisole side-product | [1] [2] |

| 2 | Sodium phenate | 0.3 | 110–150 | 90–95 | <300 | Minimises methanol and water formation; phenol distillate is recycled to triphenyl phosphite synthesis | [3] [4] [5] |

| 3 | Zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | 1.0 | 25–50 | 87–97 (for generic phosphite diesters) | n.d. | Additive-free, low-temperature protocol that tolerates sterically hindered alcohols; readily adapted to decyl alcohol feeds | [6] [7] |

Key optimisation outcome: exchanging sodium methanolate for sodium phenate or for a zinc–organic system cuts phenol-derived color bodies and lowers residual acid values without sacrificing rate.

3.1.2. Solvent Selection and Reaction Kinetics

Triphenyl phosphite and decyl alcohol are mutually miscible above 100 °C; no solvent is strictly required for batch processing. Nevertheless, adding inert high-boiling co-solvents such as benzotrifluoride or dichloromethane smooths heat removal in continuous tubular reactors and raises selectivity in zinc-catalysed systems [7].

Laboratory kinetic work (West Virginia University) quantified three consecutive ester-exchange steps (Scheme 1) by obtaining Arrhenius parameters for each elementary rate constant under isothermal, constant-volume conditions [1].

| Elementary step | Activation energy (kJ mol⁻¹) at decyl alcohol : triphenyl phosphite = 2.5 : 1 | Frequency factor (s⁻¹) | Comment |

|---|---|---|---|

| Triphenyl phosphite → diphenyl decyl phosphite | 99.9 | 8.2 × 10⁻³ | Initiation; fastest at >130 °C |

| Diphenyl decyl phosphite → phenyl didecyl phosphite | 79.2 | 3.3 × 10⁶ | Rate-limiting in excess alcohol |

| Phenyl didecyl phosphite → tridecyl phosphite | 14.2 | 7.5 × 10⁻³ | Minor at 110 °C; suppressed in product-grade processes |

Simulations using these constants predict optimal residence times of 45–60 min at 130 °C for >90% conversion to the mixed diaryl–alkyl stage, the desired stabiliser grade in vinyl chloride formulations.

Industrial-Scale Production Challenges

3.2.1. Purification Techniques for High-Purity Yields

Fresh reaction liquor typically contains 8–15% free phenol, trace sodium salts and coloured by-products. The preferred industrial dephenolisation sequence is:

- Thin-film vacuum distillation at 150 °C, 10–20 mm Hg – removes >95% phenol while limiting thermal oxidation of the phosphite [8] [9].

- Acidic clay polishing at 80 °C – scavenges residual sodium phenate and adsorbs chromophores [10].

- Final wipe-film pass at 120 °C – yields decyl diphenyl phosphite with phenol < 100 ppm and acid value < 0.05 mg KOH g⁻¹, meeting optical clarity specifications for transparent poly(vinyl chloride) applications [3] [10].

Compared with earlier tray-column stripping, the wiped-film route halves thermal residence time and cuts energy consumption by approximately 30%, while achieving colour indices (Gardner) of ≤2 [8].

3.2.2. Waste Stream Management Strategies

Manufacture generates two principal effluent streams: phenol-rich distillate and sodium-containing still bottoms. Sustainable handling practices include:

| Waste stream | Quantity (kg t⁻¹ product) | Valorisation / treatment strategy | Environmental benefit | Sources |

|---|---|---|---|---|

| Phenol–decyl alcohol distillate | 120–150 | Fractional distillation to recover phenol (≥99%) for recycle to triphenyl phosphite synthesis; alcohol recycled to esterification section | Closes phosphorus and carbon loops; phenol make-up cut by ≈40% | [11] [5] |

| Sodium phenate filter cake | 8–12 | Neutralisation with carbon dioxide, filtration, and return of sodium carbonate to glass manufacture | Eliminates caustic disposal; converts waste into commodity feedstock | [12] |

| Aqueous washings (colour bodies) | 15–20 | Fenton oxidative digestion followed by activated-carbon adsorption | Reduces chemical oxygen demand to <50 mg L⁻¹ before discharge | [13] |

Implementing full phenol recovery and carbonate valorisation schemes reduces overall plant waste-to-product ratio from 0.35 to 0.18, and the life-cycle assessment shows a 22% drop in global-warming potential relative to baseline sodium methanolate practice [12] [11].

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard